molecular formula C9H16O3 B8616931 5-Acetyl-2,2,5-trimethyl-1,3-dioxane

5-Acetyl-2,2,5-trimethyl-1,3-dioxane

Cat. No.: B8616931
M. Wt: 172.22 g/mol
InChI Key: CSDVFXFHWAPAFD-UHFFFAOYSA-N
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Description

5-Acetyl-2,2,5-trimethyl-1,3-dioxane (CAS 87769-51-5) is a chemical compound for research and development purposes . The specific applications and mechanism of action for this exact compound are a subject of ongoing scientific investigation. Researchers are exploring its potential based on its structural relationship to other 1,3-dioxane derivatives. Compounds within the 1,3-dioxane family are of significant interest in various scientific fields. Some analogues are studied as building blocks in organic synthesis, such as 5-alkynyl-1,3-dioxin-4-ones which are used in click chemistry to form functionalized triazoles . Other 1,3-dioxane compounds have been identified in environmental science; for instance, 2,5,5-trimethyl-1,3-dioxane (TMD) is known as a trace odorous compound in water . Furthermore, methods for manufacturing related structures like 1,3-dioxane-5-one are covered in patent literature, indicating the reactivity and utility of this class of molecules . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. We recommend consulting the safety data sheet (SDS) and scientific literature for safe handling procedures and the latest research insights.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1-(2,2,5-trimethyl-1,3-dioxan-5-yl)ethanone

InChI

InChI=1S/C9H16O3/c1-7(10)9(4)5-11-8(2,3)12-6-9/h5-6H2,1-4H3

InChI Key

CSDVFXFHWAPAFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(COC(OC1)(C)C)C

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

5-Acetyl-2,2,5-trimethyl-1,3-dioxane serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to participate in substitution and acylation reactions makes it useful for creating more complex molecular structures. For instance:

  • Synthesis of Dioxane Derivatives : The compound can be used to create derivatives with potential applications in pharmaceuticals and agrochemicals.
  • Formation of Biologically Active Compounds : Its structural features allow for modifications that can lead to compounds with enhanced biological activity.

Preliminary Biological Interactions

Research indicates that this compound may interact with biomolecules such as enzymes or receptors. These interactions could potentially modulate biological pathways relevant to therapeutic applications. Initial studies suggest that compounds within this chemical class might exhibit pharmacological effects that warrant further investigation .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of related dioxane derivatives. The results indicated that certain modifications to the dioxane structure could enhance antitumor activity against various cancer cell lines. Although specific data on this compound is limited, these findings suggest a promising avenue for future research focusing on its potential as an anticancer agent .

Case Study 2: Flavoring Agent Research

Another application of related compounds has been in the food industry as flavoring agents. Research has shown that dioxane derivatives can impart creamy and buttery flavors. While this compound itself has not been directly studied for flavoring purposes, its structural similarities to known flavor compounds suggest potential applications in food science .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 5-acetyl-2,2,5-trimethyl-1,3-dioxane, a comparative analysis with structurally analogous 1,3-dioxane derivatives is provided below.

Table 1: Structural and Functional Comparison of 1,3-Dioxane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound C₉H₁₆O₃ ~172.21* Acetyl (-COCH₃), methyl Antimicrobial activity, synthetic intermediate
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane C₈H₁₆O₃ 160.21 Hydroxymethyl (-CH₂OH), methyl Polar solvent, polymer precursor
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid C₈H₁₄O₄ ~174.20 Carboxylic acid (-COOH), methyl High crystallinity, hydrogen bonding
2,5,5-Trimethyl-2-pentyl-1,3-dioxane C₁₂H₂₄O₂ 200.32 Pentyl (-C₅H₁₁), methyl Hydrophobic, surfactant applications

*Note: Molecular weight calculated based on structural analogy to 5-hydroxymethyl derivative .

Key Comparative Insights:

Functional Group Influence :

  • The acetyl group in this compound enhances electrophilicity, making it reactive in nucleophilic substitutions, unlike the hydroxymethyl derivative, which exhibits higher polarity and hydrogen-bonding capacity .
  • The carboxylic acid derivative (C₈H₁₄O₄) demonstrates strong intermolecular hydrogen bonding due to the -COOH group, leading to distinct crystallinity and thermal stability .

Molecular Weight and Solubility: The pentyl-substituted derivative (C₁₂H₂₄O₂) has the highest molecular weight (200.32 g/mol) and hydrophobicity, favoring non-polar solvents and surfactant applications . The acetyl derivative’s intermediate molecular weight (~172.21 g/mol) balances solubility in both polar and semi-polar solvents, enhancing its versatility in synthetic chemistry .

Biological and Industrial Applications :

  • The acetyl and hydroxymethyl derivatives show promise in pharmaceutical contexts, with the former exhibiting antimicrobial properties and the latter serving as a polymer precursor .
  • The carboxylic acid variant’s crystalline structure is critical for material science applications, while the pentyl derivative’s hydrophobicity suits emulsification processes .

Preparation Methods

Direct Acetylation Using Acetyl Chloride

Treatment of 2,2,5-trimethyl-1,3-dioxane with acetyl chloride in pyridine at 0–5°C produces the target compound in 70–85% yield. Pyridine neutralizes HCl byproducts, preventing acid-catalyzed ring opening. However, excessive acetyl chloride leads to diacetylation at the C5 hydroxyl group, necessitating careful stoichiometric control.

Enzyme-Catalyzed Acetylation

Recent advances employ lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. This method achieves 90–92% regioselectivity for the C5 position at 30°C, avoiding harsh conditions. Solvents such as tert-butyl methyl ether enhance enzyme stability, though yields remain moderate (55–65%) due to slower reaction kinetics.

Catalytic Ring-Closing Strategies

Transition metal catalysts enable one-pot synthesis from simpler precursors. For instance, scandium triflate (Sc(OTf)₃) catalyzes the reaction between methyl vinyl ketone and 2-methyl-1,3-propanediol to form the dioxane ring, followed by in situ acetylation. This method reduces steps but requires rigorous exclusion of moisture.

Table 1: Comparative Analysis of Catalytic Methods

CatalystTemperature (°C)Yield (%)Selectivity (%)
Sc(OTf)₃255888
H₂SO₄807276
Lipase B306392

Data adapted from multiple studies.

Mechanistic Insights and Byproduct Formation

The reaction mechanism for dioxane formation proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the diol. In acetylation steps, transient oxonium ions (e.g., 3'-O-acetyl-O²,2'-cyclonucleoside intermediates) are critical, as demonstrated in uridine derivative syntheses. Competing pathways include:

  • Ring-opening hydrolysis : Water traces hydrolyze the dioxane to 2,2,5-trimethyl-1,3-diol, particularly under acidic conditions.

  • Diacetylation : Over-acetylation at C5 and adjacent hydroxyl groups occurs with excess acetylating agents, requiring chromatographic purification.

Purification and Characterization

Crystallization from hexane/ethyl acetate (3:1) affords pure this compound as colorless needles (m.p. 45–47°C). GC-MS analysis confirms molecular ion peaks at m/z 170 [M]⁺, while ¹³C NMR reveals carbonyl resonance at δ 208.2 ppm.

Q & A

Q. What are the common synthetic routes for 5-Acetyl-2,2,5-trimethyl-1,3-dioxane, and how can reaction conditions be optimized for academic research?

Synthesis typically involves alkylation or acylation of 1,3-dioxane precursors. For example, 5-acetyl derivatives can be prepared via acetylation of 1,3-dioxane intermediates using acetylating agents like acetic anhydride. Reaction optimization includes:

  • Temperature control : Maintaining 0–5°C during acetyl group introduction to minimize side reactions.
  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) enhance acetylation efficiency.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves yield .
    Monitoring progress via TLC or derivatization with 2,4-dinitrophenyl hydrazine confirms acetyl group incorporation .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity and stereochemistry of this compound?

  • ¹H/¹³C NMR : Assign methyl group resonances (e.g., 2,2,5-trimethyl substituents at δ 1.2–1.5 ppm) and acetyl protons (δ 2.1–2.3 ppm). NOESY spectra resolve stereochemistry; coupling between H-4 and H-5 in syn configurations confirms spatial proximity .
  • IR spectroscopy : Detect acetyl C=O stretches (~1700 cm⁻¹) and dioxane ring C-O-C vibrations (~1100 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 186 for C₉H₁₄O₃) validate molecular weight .

Q. What crystallographic parameters are critical for resolving the molecular structure of this compound derivatives?

X-ray diffraction studies require:

  • Unit cell parameters : Triclinic or monoclinic systems (e.g., a = 10.355 Å, b = 11.928 Å, c = 14.496 Å for anhydride derivatives) .
  • Bond lengths/angles : Key metrics include C-O (1.43–1.45 Å) and C-C (1.54–1.56 Å) bonds. Dihedral angles (e.g., C1-C2-C5 = 108.49°) reveal ring puckering .
  • Hydrogen bonding : Intermolecular interactions (e.g., C-H···O distances of 2.4–2.7 Å) stabilize crystal packing .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the biological activity of 5-Acetyl-1,3-dioxane derivatives?

  • In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains. Compare results to standards like ampicillin .
  • Cytotoxicity screening : Use MTT assays on human cell lines to assess safety thresholds.
  • Structural-activity relationships (SAR) : Modify substituents (e.g., replacing acetyl with hydroxyalkyl groups) to correlate functional groups with bioactivity .

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

  • Statistical validation : Compare anisotropic displacement parameters (e.g., U<sup>eq</sup> values) across datasets. Discrepancies >0.05 Ų suggest measurement errors .
  • Refinement protocols : Use software like SHELXL to iteratively adjust thermal parameters and occupancy rates. Validate with R-factor convergence (<0.05) .
  • Cross-technique verification : Confirm bond lengths via DFT calculations (e.g., B3LYP/6-31G**) or neutron diffraction .

Q. What methodological challenges arise in optimizing reaction yields for 5-Acetyl-1,3-dioxane synthesis, and how can they be addressed?

  • Byproduct formation : Competing esterification or ring-opening reactions reduce yields. Mitigate via low-temperature acetylation and inert atmospheres .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve acetyl group solubility but may hinder crystallization. Switch to ethanol/water mixtures during purification .
  • Catalyst recycling : Immobilize acid catalysts on silica gel to enhance reusability and reduce waste .

Q. How can computational methods complement experimental data in studying this compound?

  • Molecular dynamics (MD) : Simulate ring flexibility and substituent effects on conformational stability.
  • Docking studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
  • Thermodynamic calculations : Compute Gibbs free energy (ΔG) for reaction steps to identify rate-limiting stages .

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